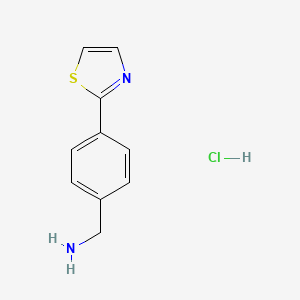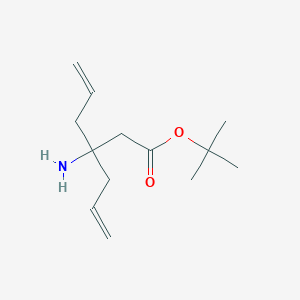
Chlorure de 7-chloro-3,8-diméthyl-2-(4-méthylphényl)quinoléine-4-carbonyle
Vue d'ensemble
Description
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H15Cl2NO and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes
L’hétérocycle quinoléine est un échafaudage précieux pour le développement de molécules bioactives ayant des applications dans les traitements antibactériens. De nouveaux dérivés de la 7-chloroquinoléine ont été synthétisés et évalués pour leur efficacité contre diverses souches bactériennes. Par exemple, certains dérivés ont montré une activité prometteuse contre Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa et Streptococcus pyogenes . Ces composés pourraient potentiellement conduire au développement de nouveaux agents antibactériens.
Activités antioxydantes
Certains analogues de la chloroquinoléine présentent des propriétés antioxydantes significatives. Ils ont été testés à l’aide du test au 1,1-diphényl-2-picrylhydrazyle (DPPH), qui mesure la capacité d’un composé à agir comme piégeur de radicaux libres. Certains dérivés ont démontré une forte activité antioxydante, avec des valeurs de CI50 comparables à celles de l’acide ascorbique . Cela suggère des applications potentielles dans la prévention des maladies liées au stress oxydatif.
Recherche anticancéreuse
Les dérivés de la quinoléine sont également explorés pour leurs propriétés anticancéreuses. La polyvalence structurale de la quinoléine permet la synthèse de composés pouvant être adaptés à des activités anticancéreuses spécifiques. Ces composés peuvent être conçus pour cibler diverses voies impliquées dans la prolifération et la survie des cellules cancéreuses .
Activité antimalarique
Le noyau quinoléine est historiquement important dans les médicaments antimalariques. Les dérivés de la 7-chloroquinoléine, tels que la chloroquine, ont été utilisés dans le traitement du paludisme. La recherche continue de développer de nouveaux composés à base de quinoléine qui peuvent surmonter la résistance aux médicaments antimalariques existants .
Composés de tête pharmaceutiques
La quinoléine et ses analogues servent de composés de tête dans la découverte de médicaments. Leur complexité structurale et leur activité biologique en font des candidats appropriés pour le développement pharmaceutique. Les chercheurs se concentrent sur la synthèse de dérivés de la quinoléine qui peuvent interagir avec diverses cibles biologiques, conduisant à de nouveaux médicaments potentiels .
Traitement de l’ostéoarthrite
Des dérivés spécifiques de la quinoléine ont été synthétisés et évalués pour leur potentiel dans le traitement de l’ostéoarthrite. Ces composés agissent comme des inhibiteurs de l’aggrécanase-2, une enzyme impliquée dans la dégradation du cartilage. En inhibant cette enzyme, les dérivés pourraient ralentir la progression de l’ostéoarthrite .
Analyse Biochimique
Biochemical Properties
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly in proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Additionally, 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by forming covalent bonds with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can activate or inhibit signaling pathways by binding to specific receptors on the cell surface, thereby influencing downstream signaling events and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained modulation of cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution of this compound within different tissues can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .
Propriétés
IUPAC Name |
7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-6-13(7-5-10)17-12(3)16(19(21)23)14-8-9-15(20)11(2)18(14)22-17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQZEKCJDXLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)
![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)


![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)


![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)






